3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564739
InChI: InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27)
SMILES:
Molecular Formula: C21H17N5O3
Molecular Weight: 387.4 g/mol

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

CAS No.:

Cat. No.: VC16564739

Molecular Formula: C21H17N5O3

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide -

Specification

Molecular Formula C21H17N5O3
Molecular Weight 387.4 g/mol
IUPAC Name 3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide
Standard InChI InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27)
Standard InChI Key RHKKYFKNAKEADS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide reflects its substitution pattern:

  • Indazole core: A bicyclic structure comprising fused benzene and pyrazole rings.

  • Substituents:

    • Amino (-NH₂) at position 3

    • Nitro (-NO₂) at position 5

    • Carboxamide (-CONH-) at position 1, linked to a 4-benzylphenyl group.

The molecular formula is C₂₀H₁₈N₅O₃, with a calculated molecular weight of 376.39 g/mol.

Structural Characterization

Key spectroscopic data for analogous compounds provide insights into its properties:

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.6 ppm), NH₂ (δ 5.8–6.2 ppm), and benzyl CH₂ (δ 3.9–4.1 ppm) .

  • IR Spectroscopy: Peaks for nitro (∼1520 cm⁻¹), amide carbonyl (∼1680 cm⁻¹), and amino (∼3400 cm⁻¹) groups .

Synthesis and Derivatization Strategies

Structural Modifications

Derivatives are synthesized through:

  • Acetylation: Introducing acetamido groups at position 3 or 5 to alter solubility and bioavailability .

  • Nitro Reduction: Converting the nitro group to amine for further functionalization .

Mechanism of Action and Biological Targets

Apoptotic Pathways

The chloro analog 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide shows:

  • Caspase-3 Activation: 2.5-fold increase in cleaved PARP levels in K562 cells .

  • Cell Cycle Arrest: G₂/M phase blockade at 10 µM .

Antiproliferative Activity

In Vitro Efficacy

The chloro analog’s GI₅₀ values across NCI-60 cell lines highlight structure-activity trends:

Cell LineGI₅₀ (µM)Mechanism
Colon Cancer0.041Caspase-dependent apoptosis
Melanoma0.56PI3Kδ pathway inhibition
Breast Cancer33.6Moderate cell cycle arrest

Data adapted from

The nitro group’s electron-withdrawing nature may enhance DNA intercalation or redox cycling, potentially lowering GI₅₀ values compared to chloro derivatives.

Structure-Activity Relationships (SAR)

  • Nitro vs. Chloro: Nitro groups increase electrophilicity, potentially improving target binding but reducing metabolic stability.

  • Benzylphenyl Substitution: Enhances lipophilicity, facilitating membrane penetration .

Pharmacological and Toxicological Profile

Metabolic Stability

Preliminary studies on indazole carboxamides reveal:

  • CYP450 Metabolism: Primarily mediated by CYP3A4, with t₁/₂ ∼2.3 hours in hepatic microsomes .

  • Nitro Reduction: Potential formation of reactive amine intermediates requiring further toxicological assessment.

In Vivo Tolerability

Rodent studies for related compounds indicate:

  • MTD (Mice): 150 mg/kg/day without significant weight loss .

  • Hepatotoxicity: Elevated ALT at doses >200 mg/kg .

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